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molecular formula C7H10N2O2S B8484526 2-(Methoxyacetylamino)methylthiazole CAS No. 185747-20-0

2-(Methoxyacetylamino)methylthiazole

Cat. No. B8484526
M. Wt: 186.23 g/mol
InChI Key: KFRRHJHDOKASNX-UHFFFAOYSA-N
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Patent
US05663162

Procedure details

To a solution of 342 mg (3.0 mmol) of 2-aminomethylthiazole and 0.50 ml (3.6 mmol) of triethylamine in 5 ml of methylene chloride was added dropwise with ice-cooling a solution of 390 mg (3.6 mmol) of methoxyacetyl chloride in 2 ml of methylene chloride, and the mixture was stirred at the temperature for 15 minutes. To this was added 2 ml of water, and the mixture was stirred for 5 minutes. The organic layer was separated, and the aqueous layer was extracted two times with methylene chloride. The combined organic layers were washed with a small amount of a50% aqueous solution of potassium carbonate, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The residue was purified by flash column chromatography using silica gel, eluting with ethyl acetate to give 570 mg of the title compound.
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][N:7]=1.C(N(CC)CC)C.[CH3:15][O:16][CH2:17][C:18](Cl)=[O:19].O>C(Cl)Cl>[CH3:15][O:16][CH2:17][C:18]([NH:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][N:7]=1)=[O:19]

Inputs

Step One
Name
Quantity
342 mg
Type
reactant
Smiles
NCC=1SC=CN1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
COCC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with a small amount of a50% aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCC(=O)NCC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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